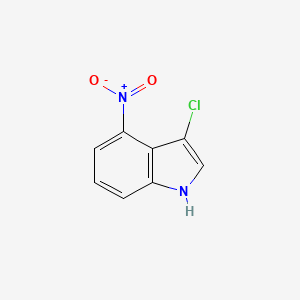

3-Chloro-4-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHFPQVONMGFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476498 | |

| Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208511-07-3 | |

| Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of specific substituents, such as halogens and nitro groups, dramatically alters the molecule's electronic landscape, offering fine-tuned control over its reactivity and biological activity. This guide focuses on this compound, a specific isomer whose properties are dictated by the interplay of the electron-donating indole nitrogen and the electron-withdrawing chloro and nitro groups. While specific experimental data for this exact isomer is sparse in publicly accessible literature, this document synthesizes established principles of indole chemistry and data from closely related analogues to provide a robust predictive model of its properties and behavior. This approach, grounded in mechanistic understanding, aims to equip researchers with the insights needed to effectively synthesize, handle, and utilize this compound in novel research and development endeavors.

The foundational characteristics of this compound are determined by its unique substitution pattern. The chloro group at the 3-position and the nitro group at the 4-position significantly influence the electron density and reactivity of the indole ring system.

Structural Analysis

The key structural features include the planar indole ring, which is essential for its aromaticity and interactions with biological targets. The C3-chloro substituent directly modulates the reactivity of the C2 position, a common site for functionalization. The C4-nitro group, being strongly electron-withdrawing, deactivates the benzene portion of the indole ring towards electrophilic substitution and influences the acidity of the N-H proton.

Diagram: Structure of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Electrophilic Chlorination

This protocol is a predictive methodology based on standard procedures for the chlorination of indoles. [1]

-

Preparation: To a solution of 4-nitro-1H-indole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile, cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.05 eq) or N-chlorosuccinimide (NCS) (1.1 eq), dissolved in the same anhydrous solvent.

-

Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Causality: The choice of a non-polar aprotic solvent like DCM is crucial to prevent side reactions. Cooling the reaction to 0 °C helps to control the exothermicity of the reaction and improve regioselectivity. NCS is often a milder and more selective chlorinating agent than SO₂Cl₂ for sensitive substrates.

Spectroscopic and Analytical Characterization

Predictive spectroscopic data is essential for identifying the target compound during synthesis and subsequent reactions.

| Technique | Predicted Chemical Shifts / Signals | Rationale |

| ¹H NMR | δ ~11.0-12.0 (br s, 1H, N-H), δ ~7.5-8.5 (m, 4H, Ar-H) | The N-H proton will be downfield due to the deshielding effect of the nitro group. Aromatic protons will be in the typical aromatic region, with specific splitting patterns determined by their positions relative to the chloro and nitro groups. |

| ¹³C NMR | δ ~100-140 | The spectrum will show 8 distinct carbon signals. The C3 carbon bearing the chlorine will be shifted, and the C4 carbon attached to the nitro group will be significantly deshielded. |

| IR (Infrared) | 3300-3400 cm⁻¹ (N-H stretch), 1500-1550 cm⁻¹ & 1330-1360 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~750 cm⁻¹ (C-Cl stretch) | These are characteristic vibrational frequencies for the respective functional groups. |

| Mass Spec (MS) | m/z ≈ 196 (M⁺), 198 (M+2⁺) | The molecular ion peak will show a characteristic isotopic pattern with an approximate 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes. |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the C2=C3 double bond, a result of the potent electron-withdrawing nitro group. This makes the molecule an excellent substrate for reactions with nucleophiles.

Michael Acceptor Reactivity

The C2 position is highly electrophilic and susceptible to attack by nucleophiles in a Michael-type addition. This reactivity allows for the dearomatization of the indole ring and the formation of functionalized indoline structures, which are valuable motifs in medicinal chemistry. [2]

Cycloaddition Reactions

The electron-poor C2=C3 double bond can act as a dienophile or dipolarophile in various cycloaddition reactions. [2]This opens pathways to complex polycyclic structures. For example, reaction with azomethine ylides could lead to pyrrolo[2,3-b]indole scaffolds.

N-H Functionalization

The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated, acylated, or sulfonylated. This is a common strategy to protect the indole nitrogen or to introduce functional groups that modulate the compound's properties. [3]

Diagram: Reactivity Profile of this compound

Caption: Key reaction pathways for this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on compounds with similar functional groups, such as nitroanilines and nitrophenols. [4][5]

-

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319). [5]May also cause respiratory irritation.

-

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. [4][5] * Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. [4]Avoid dust formation. Keep away from incompatible materials.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]Related isomers are stored at 0-8 °C.

-

First-Aid Measures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. [4]* Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [4]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [4]* Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. [4]

Conclusion

This compound represents a synthetically valuable but under-documented building block. Based on fundamental chemical principles and data from related analogues, it is predicted to be a crystalline solid that serves as a potent electrophile. Its primary utility lies in its susceptibility to nucleophilic attack at the C2 position and its participation in cycloaddition reactions, providing access to complex, dearomatized indole scaffolds. The synthetic routes and reactivity profile detailed in this guide offer a strategic framework for researchers to incorporate this molecule into their synthetic programs, enabling the exploration of new chemical space in drug discovery and materials science.

References

-

PubChem. 3-chloro-7-nitro-1H-indole | C8H5ClN2O2 | CID 11622503. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Zhang, X., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05). [Link]

-

RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05). [Link]

-

PubChem. 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023-05-12). [Link]

-

ResearchGate. Reactivity of 3-nitroindoles with electron-rich species. [Link]

-

Solubility of Things. 3-Chloro-4'-nitroaniline. [Link]

-

SpectraBase. 3-Chloro-4-nitrophenol - Spectra. [Link]

-

ResearchGate. Synthesis and Reactions of N-Protected 3-Nitroindoles. (2025-08-10). [Link]

Sources

Introduction: The Untapped Potential of a Substituted Indole Scaffold

An In-Depth Technical Guide to 3-Chloro-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and versatile reactivity have made it a "privileged structure" in drug discovery. The strategic placement of substituents onto the indole ring can dramatically modulate its physicochemical properties and biological activity. This guide focuses on a specific, albeit less documented, derivative: This compound .

It is important to note that a dedicated CAS (Chemical Abstracts Service) number for this compound could not be readily identified in comprehensive chemical databases. This suggests that it is a novel or less-common isomer. Consequently, this guide has been meticulously compiled by extrapolating data from closely related, commercially available isomers and foundational principles of indole chemistry. The insights provided herein are intended to serve as a robust theoretical and practical framework for researchers interested in the synthesis and application of this promising molecule.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are derived from its molecular formula, C₈H₅ClN₂O₂. A detailed comparison with its known isomers provides a predictive baseline for its characteristics.

| Property | This compound (Predicted) | 3-chloro-7-nitro-1H-indole[2][3][4][5] | 4-chloro-7-nitro-1H-indole |

| CAS Number | Not readily available | 165669-14-7 | 96831-52-6 |

| Molecular Formula | C₈H₅ClN₂O₂ | C₈H₅ClN₂O₂ | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 g/mol | 196.59 g/mol | 196.59 g/mol |

| IUPAC Name | This compound | 3-chloro-7-nitro-1H-indole | 4-chloro-7-nitro-1H-indole |

| InChI Key | Predicted: ZJBCXJFLCFCAJO-UHFFFAOYSA-N | QDGYVAQMPDTWIE-UHFFFAOYSA-N | NDHBCNHRLXZLGN-UHFFFAOYSA-N |

| Physical Form | Predicted: Yellow to brown solid | Yellow solid | Not specified |

| Purity | Not applicable | ≥97% | Not specified |

| Storage Temperature | Predicted: 2-8°C | 0-8°C | Not specified |

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through several strategic routes, primarily involving the sequential introduction of the chloro and nitro functionalities onto the indole scaffold. The choice of the synthetic pathway is dictated by the directing effects of the substituents on the indole ring.

Synthetic Pathway: Nitration of 3-Chloro-1H-indole

A plausible and efficient route involves the electrophilic nitration of commercially available 3-chloro-1H-indole. The C3 position of the indole ring is typically the most nucleophilic and prone to electrophilic attack. However, with the C3 position already occupied by a chlorine atom, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to other positions on the ring. The chloro substituent is an ortho-, para-directing deactivator. In the context of the indole ring system, nitration is expected to occur on the benzene portion of the molecule. The most likely position for nitration would be C4, influenced by the directing effect of the pyrrole nitrogen.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-chloro-7-nitro-1H-indole | 165669-14-7 [sigmaaldrich.com]

- 3. 3-CHLORO-7-NITRO-1H-INDOLE | 165669-14-7 [chemicalbook.com]

- 4. 3-Chloro-7-nitro-1H-indole | 165669-14-7 | FC147708 [biosynth.com]

- 5. 3-chloro-7-nitro-1H-indole | C8H5ClN2O2 | CID 11622503 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure, Properties, and Synthesis of 3-Chloro-4-nitro-1H-indole

Abstract: This document provides a comprehensive technical overview of 3-chloro-4-nitro-1H-indole, a substituted indole of significant interest for synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from foundational chemical principles and data from closely related structural analogs. We present a detailed analysis of its postulated molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and a discussion of its potential reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking a robust theoretical framework for understanding and utilizing this compound as a building block in complex molecule synthesis.

Introduction: The Privileged Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry.[1] Its bicyclic structure, comprising a benzene ring fused to a pyrrole ring, is a key feature in numerous natural products, pharmaceuticals, and agrochemicals.[1] Indole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The unique electronic nature of the indole nucleus, particularly the high electron density at the C3 position, makes it a versatile substrate for a wide range of chemical transformations. Understanding how substituents modulate the structure and reactivity of this core is paramount for designing novel bioactive molecules and synthetic intermediates.

Postulated Molecular Structure and Electronic Profile

The molecular structure of this compound incorporates the foundational indole framework with two key substituents that profoundly influence its electronic properties and geometry.

Core Geometry and Planarity

The core indole ring system is inherently planar. It is anticipated that this compound maintains this planarity. X-ray crystallography studies of related substituted heterocyclic systems, such as 3-chloro-1-methyl-5-nitro-indazole, confirm that the fused bicyclic ring system remains essentially planar, with substituents lying nearly coplanar with the rings.[2] This planarity is crucial for molecular stacking interactions and receptor binding in biological systems.

Electronic Effects of Substituents

The molecule's reactivity and spectroscopic properties are governed by a compelling interplay of electronic effects from the pyrrole nitrogen and the chloro and nitro substituents.

-

Pyrrole Ring (Electron-Donating): The nitrogen atom in the pyrrole ring donates its lone pair of electrons into the π-system, significantly increasing the electron density of the entire indole nucleus, with the most pronounced effect at the C3 position.

-

Chlorine at C3 (Inductive Withdrawal, Weak π-Donation): The chlorine atom is highly electronegative and withdraws electron density through the sigma bond (inductive effect). It also possesses lone pairs that can be weakly donated to the π-system (resonance effect), but the inductive withdrawal is the dominant electronic influence for halogens on an aromatic ring.

-

Nitro Group at C4 (Strong Withdrawal): The nitro group is one of the strongest electron-withdrawing groups through both inductive and resonance effects. It powerfully deshields the benzene portion of the indole ring and reduces the overall nucleophilicity of the molecule compared to unsubstituted indole.

This combination of a powerful electron-donating moiety (the pyrrole ring) and two electron-withdrawing groups creates a polarized molecule with distinct regions of reactivity.

Caption: Electronic push-pull effects in the target molecule.

Predicted Physicochemical and Spectroscopic Data

While direct experimental spectra for this compound are not available, its key properties can be reliably predicted based on its constituent parts and data from similar molecules.[3][4]

| Property | Predicted Value / Characteristics | Rationale / Comparative Data |

| Molecular Formula | C₈H₅ClN₂O₂ | Derived from the chemical structure. |

| Molecular Weight | 196.59 g/mol | Based on atomic masses.[3] |

| Appearance | Yellow Solid | Nitro-aromatic compounds are typically colored solids. |

| ¹H NMR | δ 10-11 ppm (broad s, 1H, N-H); δ 8.0-8.5 ppm (m, 2H, H5, H7); δ 7.3-7.8 ppm (m, 2H, H2, H6) | The N-H proton is typically downfield. Protons on the benzene ring (H5, H6, H7) are deshielded by the adjacent nitro group. The H2 proton is adjacent to the electron-withdrawing chlorine. |

| ¹³C NMR | ~140-150 ppm (C-NO₂); ~100-110 ppm (C-Cl); Other aromatic carbons ~110-135 ppm | The carbon attached to the nitro group (C4) will be significantly downfield. The carbon bearing the chlorine (C3) will also show a characteristic shift. |

| IR Spectroscopy | 3300-3400 cm⁻¹ (N-H stretch); ~1550 cm⁻¹ (asymmetric NO₂ stretch); ~1350 cm⁻¹ (symmetric NO₂ stretch); 1600-1450 cm⁻¹ (aromatic C=C stretch) | These are characteristic vibrational frequencies for the functional groups present. The N-O stretches are typically strong and sharp.[5] |

| Mass Spectrometry | M⁺ peaks at m/z 196/198 (approx. 3:1 ratio); Major fragments at M-46 (loss of NO₂), M-17 (loss of OH from nitro group rearrangement) | The isotopic signature of chlorine is a key diagnostic feature. Fragmentation of nitroindoles is well-documented.[6][7] |

Proposed Strategy for Chemical Synthesis

A logical and efficient synthesis of this compound would involve the direct electrophilic chlorination of a suitable precursor, 4-nitro-1H-indole. This approach leverages the intrinsic reactivity of the indole scaffold.

Retrosynthetic Analysis and Rationale

The C3 position of the indole ring is the most nucleophilic and is the default site for electrophilic aromatic substitution. While the C4-nitro group is deactivating to the benzene ring, the powerful activating effect of the pyrrole nitrogen still strongly directs incoming electrophiles to C3. Therefore, a direct chlorination of 4-nitro-1H-indole is the most straightforward proposed route.

Choice of Reagent: N-Chlorosuccinimide (NCS) is an ideal chlorinating agent for this transformation. It is a mild, solid reagent that provides an electrophilic chlorine source (Cl⁺) without requiring harsh, strongly acidic conditions that could lead to degradation or unwanted side reactions with the sensitive indole nucleus.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system designed for the synthesis and confirmation of the target compound.

-

Reaction Setup:

-

To a solution of 4-nitro-1H-indole (1.0 eq) in anhydrous acetonitrile (ACN, 0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise at room temperature.

-

Causality: Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the reaction. A slight excess of NCS ensures complete consumption of the starting material.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.

-

Visualize spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

-

Trustworthiness: TLC provides a rapid and reliable method to track the consumption of the starting material and the formation of the more polar product, preventing over-running the reaction.

-

-

Workup and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ACN.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution (to quench any unreacted NCS), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Causality: The aqueous workup removes the succinimide byproduct and any inorganic salts, providing a crude product suitable for purification.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to confirm its structure and purity against the predicted data. Determine the melting point.

-

Chemical Reactivity and Potential Applications

This compound is not just a synthetic target but a versatile intermediate for further chemical elaboration.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (3-chloro-4-amino-1H-indole) using various reagents (e.g., SnCl₂, H₂/Pd-C). This resulting aminoindole is a valuable precursor for synthesizing fused heterocyclic systems, amides, or for use in diazotization reactions.

-

N-Functionalization: The N-H of the indole can be alkylated, acylated, or protected (e.g., with a Boc group) to modulate solubility and reactivity in subsequent steps.

-

Cross-Coupling Reactions: While challenging, the C-Cl bond at the C3 position could potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) under specific conditions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Given the broad biological importance of substituted indoles, this compound serves as an excellent candidate for inclusion in screening libraries for drug discovery programs. Its unique electronic and structural features may lead to novel interactions with biological targets.

Conclusion

This compound represents a synthetically accessible and valuable heterocyclic building block. While direct experimental characterization is sparse, a robust theoretical model of its structure, properties, and reactivity can be constructed from fundamental chemical principles. Its molecular architecture, characterized by the interplay of electron-donating and withdrawing groups, suggests a rich chemical reactivity. The proposed synthetic route via electrophilic chlorination of 4-nitro-1H-indole offers a practical and efficient method for its preparation, opening avenues for its use in the synthesis of complex molecules for materials science and pharmaceutical research.

References

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

-

3-Chloro-4-nitrophenol | C6H4ClNO3. PubChem, National Institutes of Health. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

-

3-Chloro-1H-indole | C8H6ClN. PubChem, National Institutes of Health. [Link]

-

5-Chloro-αMT. Wikipedia. [Link]

-

Organic Letters Ahead of Print. ACS Publications. [Link]

-

3-chloro-7-nitro-1H-indole | C8H5ClN2O2. PubChem, National Institutes of Health. [Link]

-

3-chloro-4-nitrotoluene. NIST WebBook. [Link]

-

3-Chloro-4-nitroanisole - MS (GC) Spectrum. SpectraBase. [Link]

- Method for preparing 4-chlorine-3-nitroanisole.

-

Mass spectral studies of nitroindole compounds. TSI Journals. [Link]

-

Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PMC, National Institutes of Health. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Benzene, 1-chloro-4-nitro-. NIST WebBook. [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database. [Link]

-

3-Chloro-4'-nitroaniline. Solubility of Things. [Link]

-

Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship. [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. [Link]

-

Proton NMR spectra of purified and synthesized 3-hydroxy-oxindole. ResearchGate. [Link]

-

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid. SIELC Technologies. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-chloro-7-nitro-1H-indole | C8H5ClN2O2 | CID 11622503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 3-chloro-4-nitrotoluene [webbook.nist.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-nitro-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-chloro-4-nitro-1H-indole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmaceuticals.[1][2] The specific substitution pattern of this compound makes it a versatile intermediate for creating more complex, biologically active molecules.[3][4] This document delves into the primary synthetic strategies, focusing on the principles of electrophilic aromatic substitution. We will explore the mechanistic rationale behind key reaction steps, compare classical and modern synthetic methodologies, and provide detailed experimental protocols for researchers and drug development professionals.

Introduction: The Strategic Importance of this compound

The indole nucleus is a cornerstone of modern medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the indole ring at specific positions is a critical strategy for modulating its pharmacological profile. The target molecule, this compound, possesses two key electrophilic handles: a chlorine atom at the highly reactive C3 position and a nitro group on the benzene ring. This unique arrangement allows for subsequent modifications, making it a valuable precursor in the synthesis of novel therapeutic agents.[3]

The synthesis of polysubstituted indoles, however, presents significant challenges related to regioselectivity. The indole ring system has a high electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack.[5] Therefore, the synthetic design must carefully control the sequence of substitution to achieve the desired isomer. This guide will focus on the most logical and field-proven pathways, emphasizing the chemical principles that govern their success.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound is primarily achieved through a sequential electrophilic substitution on a pre-existing indole scaffold. Two principal retrosynthetic pathways are considered, each with distinct advantages and challenges related to substrate reactivity and directing group effects.

Figure 1: High-level retrosynthetic analysis for this compound.

Pathway A: Electrophilic Nitration of 4-Chloro-1H-indole

This is the most direct and widely cited approach.[3] The strategy relies on the inherent reactivity of the indole nucleus, where the C3 position is the most nucleophilic and thus the primary site for electrophilic attack.

Causality Behind Experimental Choices:

-

Starting Material: 4-Chloro-1H-indole is chosen because the chloro group at C4 deactivates the benzene ring slightly but, more importantly, the pyrrole ring's powerful activating effect remains dominant. The inherent predisposition of indoles to undergo electrophilic substitution at C3 is the guiding principle.[5]

-

Nitrating Agent: The choice of nitrating agent is critical. Classical methods employ a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Reaction Conditions: Low temperatures (typically 0°C or below) are essential to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts resulting from the oxidative nature of nitric acid.[3]

Reaction Mechanism: The reaction proceeds via a canonical electrophilic aromatic substitution mechanism. The π-electron system of the indole's pyrrole ring attacks the nitronium ion, preferentially at the C3 position. This forms a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). A base (such as H₂O or HSO₄⁻) then abstracts the proton from the C3 position to restore aromaticity, yielding the 3-nitro product.

Figure 2: Mechanism of electrophilic nitration at the C3 position of 4-chloroindole.

Pathway B: Electrophilic Chlorination of 4-Nitro-1H-indole

An alternative strategy involves introducing the chloro group onto a 4-nitroindole precursor. This pathway is mechanistically viable but presents different practical considerations.

Causality Behind Experimental Choices:

-

Starting Material: 4-Nitro-1H-indole features a strongly electron-withdrawing nitro group. While this group deactivates the benzene portion of the molecule towards electrophilic attack, the pyrrole ring remains the most nucleophilic region. However, its overall reactivity is significantly diminished compared to unsubstituted indole, necessitating more reactive chlorinating agents or harsher conditions.

-

Chlorinating Agent: Mild chlorinating agents like N-chlorosuccinimide (NCS) are often preferred for indoles to avoid side reactions. In the case of the deactivated 4-nitroindole, stronger reagents such as sulfuryl chloride (SO₂Cl₂) might be required. The choice of solvent is also crucial, as it can influence the reaction pathway and selectivity.[6]

-

Mechanistic Complexity: The chlorination of indoles can be complex. The reaction may proceed through an initial attack at the nitrogen atom to form a transient N-chloroindole, which then rearranges to the C3-chlorinated product.[7] Alternatively, direct electrophilic attack at C3 can occur.

Challenges: The reduced nucleophilicity of the 4-nitroindole substrate is the primary challenge. This can lead to slower reaction rates and may require conditions that could compromise the stability of the indole ring, potentially leading to lower yields.

Comparative Analysis of Synthetic Pathways

The choice between Pathway A and Pathway B depends on starting material availability, scalability, and desired control over the reaction.

| Feature | Pathway A: Nitration of 4-Chloroindole | Pathway B: Chlorination of 4-Nitroindole |

| Starting Material | 4-Chloro-1H-indole | 4-Nitro-1H-indole[8] |

| Key Principle | Nitration of a highly reactive C3 position. | Chlorination of a deactivated indole ring. |

| Typical Reagents | HNO₃ / H₂SO₄ | N-Chlorosuccinimide (NCS), SO₂Cl₂ |

| Key Advantage | High regioselectivity due to the strong directing effect of the indole C3 position. | Avoids handling highly corrosive mixed acids on a large scale if milder chlorinating agents are effective. |

| Primary Challenge | Use of strong, corrosive, and oxidizing acids requires careful temperature control and handling. | The deactivated substrate may require forcing conditions or more expensive reagents, potentially leading to lower yields. |

Modern Advancements in Indole Nitration

While the classical HNO₃/H₂SO₄ method is effective, its harshness has driven the development of milder, more selective nitration protocols. These modern alternatives are particularly relevant for sensitive or complex substrates in drug development. A notable advancement is the use of trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from reagents like ammonium tetramethylnitrate and trifluoroacetic anhydride.[9][10][11]

Advantages of Modern Methods:

-

Non-acidic Conditions: These methods avoid the use of strong mineral acids, which is beneficial for substrates with acid-labile functional groups.[9][10]

-

Improved Safety Profile: They circumvent the hazards associated with handling concentrated nitric and sulfuric acids.[11]

-

High Regioselectivity: These reagents are highly effective for regioselective nitration at the C3 position of various indole derivatives.[11]

Detailed Experimental Protocol: Synthesis via Pathway A

This protocol is based on the classical nitration of 4-chloro-1H-indole and is designed to serve as a reliable baseline procedure.

Objective: To synthesize this compound from 4-chloro-1H-indole.

Materials:

-

4-Chloro-1H-indole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice / Ice-water mixture

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood.

-

Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

The reaction is exothermic. Maintain strict temperature control to prevent runaway reactions.

-

Have a base (e.g., sodium bicarbonate) ready to neutralize any spills.

Procedure:

-

Reaction Setup:

-

Place 4-chloro-1H-indole (1.0 eq) into a three-necked round-bottom flask equipped with a magnetic stir bar.

-

Add concentrated sulfuric acid (approx. 10 mL per gram of indole) slowly while cooling the flask in an ice bath. Stir until the indole is completely dissolved.

-

Maintain the internal temperature of the mixture at or below 0°C.

-

-

Preparation of Nitrating Mixture:

-

In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (approx. 2 mL per mL of nitric acid). This should be done in an ice bath with stirring.

-

-

Nitration Reaction:

-

Using a dropping funnel, add the prepared nitrating mixture dropwise to the stirred solution of 4-chloroindole in sulfuric acid.

-

Crucial: Monitor the internal temperature closely and maintain it between -5°C and 0°C throughout the addition. The addition rate should be slow enough to prevent the temperature from rising above 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable method is available.

-

-

Work-up and Quenching:

-

Once the reaction is deemed complete, very slowly pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. This will precipitate the crude product.

-

The resulting suspension is then neutralized carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

-

-

Extraction and Isolation:

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

The crude product, typically a yellow or orange solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Conclusion

The synthesis of this compound is most reliably achieved through the electrophilic nitration of 4-chloro-1H-indole. This pathway leverages the intrinsic reactivity of the indole C3 position to ensure high regioselectivity. While classical methods using mixed acids are effective, they require stringent safety protocols and careful temperature control. The emergence of modern, non-acidic nitrating systems offers a milder and potentially safer alternative, expanding the applicability of this synthesis to more complex and sensitive molecular scaffolds. This guide provides the foundational knowledge and practical steps necessary for researchers to successfully synthesize this important chemical intermediate, paving the way for its application in drug discovery and development.

References

- Sustainable multicomponent indole synthesis with broad scope. Green Chemistry (RSC Publishing).

- Indoles in Multicomponent Processes (MCPs). Chemical Reviews - ACS Publications.

- The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.

- 4-Chloro-3-nitro-1H-indole. Smolecule.

- On-DNA Synthesis of Multisubstituted Indoles. PMC - NIH.

- This compound. MySkinRecipes.

- Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. ResearchGate.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.

- 3-chloro-7-nitro-1H-indole | 165669-14-7. Sigma-Aldrich.

- 3-chloro-7-nitro-1H-indole | C8H5ClN2O2 | CID 11622503. PubChem.

- Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. ResearchGate.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

- A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Publishing.

- 3-CHLORO-4-NITROINDAZOLE. SpectraBase.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

- 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283. PubChem - NIH.

- 4-nitroindole. Organic Syntheses Procedure.

- An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Reaction Chemistry & Engineering (RSC Publishing).

- Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. ResearchGate.

- Electrophilic substitution with position 3 of the indole occupied. Química Organica.org.

- Electrophilic Substitution Reactions of Indoles. Request PDF - ResearchGate.

- Process for the preparation of 2,6-dichloro-4-nitroaniline. US4605767A - Google Patents.

- 4-chloro-7-nitro-1H-indole | 96831-52-6. Sigma-Aldrich.

- Synthesis of indoles. Organic Chemistry Portal.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Studies Pof the Mechanism of Chlorination of Indoles. Detection of iV-Chloroindole and 3-Chloro-3ii-indole as Intermediates. Penn State Research Database.

- Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH.

- 3-Chloro-4-nitrophenol Formula. ECHEMI.

- 4-Chloro-7-nitro-1H-indole 250mg. Dana Bioscience.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

Sources

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Buy 4-Chloro-3-nitro-1H-indole [smolecule.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Indole synthesis [organic-chemistry.org]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

A Technical Guide to the Spectroscopic Signature of 3-Chloro-4-nitro-1H-indole

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, substituted indoles represent a class of heterocyclic compounds with immense significance. Their structural motif is a cornerstone in numerous biologically active molecules and approved therapeutics. Among these, 3-Chloro-4-nitro-1H-indole stands out as a versatile synthetic intermediate. The strategic placement of a chloro group at the electron-rich C3 position and a potent electron-withdrawing nitro group on the benzene ring at C4 creates a unique electronic profile, making it a valuable precursor for constructing more complex molecular architectures.

Unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of a synthetic pathway and the identity of the final product. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular fingerprint of this compound. As a self-validating system, the convergence of these distinct analytical techniques offers definitive proof of structure. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental rationale that govern the interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Core Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

Causality in Experimental Choices

The choice of a deuterated solvent is critical. A solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred for indole derivatives due to its excellent solubilizing power and its ability to engage in hydrogen bonding, which can help in identifying the labile N-H proton. The spectrometer frequency (e.g., 400 or 500 MHz) is chosen to achieve sufficient signal dispersion, allowing for the clear resolution of complex splitting patterns, which is essential for definitive structural assignment.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Parameter Setup:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

For ¹H NMR, acquire data using a standard pulse sequence. Typically, 16-64 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity. The powerful electron-withdrawing nature of the 4-nitro group significantly influences the chemical shifts of the protons on the benzene ring, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| NH -1 | ~12.3 | broad singlet | - | 1H |

| H-2 | ~7.8 | singlet | - | 1H |

| H-5 | ~7.6 | doublet | J ≈ 8.0 | 1H |

| H-6 | ~7.4 | triplet (dd) | J ≈ 8.0 | 1H |

| H-7 | ~8.1 | doublet | J ≈ 8.0 | 1H |

-

N-H Proton: The indole N-H proton is expected to be significantly deshielded and appear as a broad singlet far downfield, a characteristic feature in DMSO-d₆ solvent.

-

H-2 Proton: The absence of a substituent at the C2 position and no adjacent protons results in a singlet. Its downfield position is typical for the C2 proton of the indole ring.

-

Aromatic Protons (H-5, H-6, H-7): The strong deshielding effect of the nitro group at C4 most profoundly impacts the ortho proton, H-5, and the peri proton, H-7. H-7 is expected to be the most downfield aromatic proton due to the combined anisotropic effects of the indole ring system and the nitro group. The coupling pattern (doublet, triplet/dd, doublet) is characteristic of a tri-substituted benzene ring.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~125 |

| C-3 | ~105 |

| C-3a | ~128 |

| C-4 | ~142 (ipso-NO₂) |

| C-5 | ~118 |

| C-6 | ~122 |

| C-7 | ~115 |

| C-7a | ~135 |

-

ipso-Carbons: The carbons directly attached to the substituents (C-3, C-4, C-3a, C-7a) show characteristic shifts. C-4, bearing the nitro group, will be significantly downfield.

-

C-3: The direct attachment to the electronegative chlorine atom results in a distinct upfield shift for C-3 compared to an unsubstituted indole, a known effect of halogenation at this position.

Part 2: Infrared (IR) Spectroscopy – Identifying Key Functional Groups

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies.

Experimental Protocol: FT-IR using Attenuated Total Reflectance (ATR)

ATR is a modern, preferred method as it requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Analysis: The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-nitro-1H-indole

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-chloro-4-nitro-1H-indole, with a focus on its solubility and stability. The information herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical methodologies for handling and analyzing this compound.

Introduction: The Significance of this compound

Indole and its derivatives are cornerstone structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a chloro-substituent at the 3-position and a nitro-group at the 4-position of the indole scaffold creates this compound, a molecule with unique electronic and steric properties that make it a valuable intermediate in the synthesis of novel bioactive compounds.[2][3] Understanding the solubility and stability of this molecule is paramount for its effective use in synthetic chemistry, for the development of stable formulations, and for accurately interpreting biological assay results.

This document will elucidate the fundamental principles governing the solubility and stability of this compound, provide detailed protocols for its experimental determination, and discuss the expected degradation pathways based on its chemical structure.

Part 1: Physicochemical Properties and Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of this compound—featuring a hydrophobic bicyclic aromatic system, a hydrogen-bond-donating N-H group, a polar nitro group, and a hydrophobic chloro group—suggests a complex solubility profile.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Impact |

| Molecular Weight | 196.59 g/mol | A relatively small molecule, suggesting that solubility is not sterically hindered. |

| pKa | ~16-17 (for N-H proton) | The indole N-H is weakly acidic.[1] This indicates that the molecule will be neutral over the physiological pH range, and its solubility will not be significantly enhanced in basic aqueous solutions through salt formation. |

| logP | ~2.5 - 3.5 | The combination of the hydrophobic indole nucleus and the chloro-substituent likely results in a moderate-to-high lipophilicity, predicting poor aqueous solubility. |

| Physical Form | Likely a yellow crystalline solid | Nitroaromatic compounds are often colored.[4] A crystalline solid form implies that lattice energy will need to be overcome for dissolution, impacting solubility. Supplier information for related compounds like 3-chloro-7-nitro-1H-indole and 4-chloro-7-nitro-1H-indole describe them as yellow solids.[5] |

Aqueous Solubility

Based on the high predicted logP and the non-ionizable nature of the molecule across a typical pH range, the aqueous solubility of this compound is expected to be low. The parent indole molecule itself has limited water solubility (approximately 0.19 g/100 mL).[1][6] The addition of a hydrophobic chlorine atom is expected to decrease aqueous solubility further.

Organic Solvent Solubility

In contrast to its expected poor aqueous solubility, this compound is predicted to be soluble in a range of common organic solvents. This is a common characteristic of indole derivatives.[6][7]

Table of Expected Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Very Low (< 0.1 mg/mL) | High lipophilicity and lack of ionizable groups. |

| Ethanol | Soluble | The polar hydroxyl group can interact with the nitro group and indole N-H, while the ethyl chain solvates the hydrophobic core. |

| Methanol | Soluble | Similar to ethanol; methanol's ability to form hydrogen bonds with the π electrons of the benzene ring can enhance solubility.[7] |

| Acetone | Soluble | A polar aprotic solvent capable of solvating the polar nitro group. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful polar aprotic solvent, excellent for dissolving a wide range of organic molecules. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent commonly used in reversed-phase chromatography. |

| Chloroform | Soluble | A non-polar organic solvent capable of solvating the hydrophobic indole ring system.[6] |

Experimental Protocol for Solubility Determination

A robust and straightforward method for determining the solubility of this compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the original concentration in the supernatant to determine the solubility.

A schematic of this workflow is presented below.

Caption: Hypothesized degradation pathways.

Part 3: Recommended Analytical Methods

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for this purpose.

HPLC-UV Method Development

A reversed-phase HPLC method is most suitable for a molecule with the predicted polarity of this compound.

Starting Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid to ensure sharp peaks). A good starting gradient would be 40-90% Acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Based on the presence of the nitroaromatic and indole chromophores, monitoring at multiple wavelengths, such as 254 nm and a higher wavelength around 320-340 nm, is recommended. *[8] Column Temperature: 30 °C

-

Injection Volume: 10 µL

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: The ability to resolve the main compound from its degradation products and any matrix components. This is proven during the forced degradation study.

-

Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.

-

Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

LC-MS for Degradant Identification

For the identification of unknown peaks observed during stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight of degradation products and, through tandem MS (MS/MS), to elucidate their structures.

This guide provides a foundational framework for understanding and experimentally determining the solubility and stability of this compound. While specific experimental data for this compound is scarce, the principles derived from analogous indole, nitroaromatic, and chloroaromatic structures offer a robust starting point for investigation. The provided protocols for solubility assessment, forced degradation, and analytical method development are designed to be practical and effective for any research or development laboratory. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data essential for advancing projects that utilize this versatile chemical intermediate.

References

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

IOSR Journals. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. [Link]

-

Solubility of Things. Indole. [Link]

-

MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

-

PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]

-

ResearchGate. (2016). Forced Degradation Studies. ResearchGate. [Link]

-

Solubility of Things. 3-Chloro-4'-nitroaniline. [Link]

-

RSC Publishing. (2017). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. RSC Publishing. [Link]

-

National Institutes of Health. (2008). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. [Link]

-

National Institutes of Health. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

-

ACS Publications. (2018). Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. The Journal of Physical Chemistry A. [Link]

-

National Institutes of Health. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC. [Link]

-

Wikipedia. Indole. [Link]

-

PubMed. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. [Link]

-

MDPI. (2024). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. ATSDR. [Link]

-

Japan International Cooperation Agency. (1996). III Analytical Methods. JICA. [Link]

-

National Institutes of Health. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]

-

PLOS One. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Link]

-

RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

-

MDPI. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. [Link]

-

PubMed. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. [Link]

-

NIST. 3-chloro-4-nitrotoluene. NIST WebBook. [Link]

-

ScienceDirect. (2013). Development of an analytical method to detect metabolites of nitrofurans. ScienceDirect. [Link]

-

ResearchGate. (2011). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2. ResearchGate. [Link]

-

PubChem. 3-Chloro-4-nitrophenol. PubChem. [Link]

-

RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-chloro-7-nitro-1H-indole | 165669-14-7 [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Potential biological activity of 3-Chloro-4-nitro-1H-indole

An In-Depth Technical Guide to the Predicted Biological Activity and Investigative Strategy for 3-Chloro-4-nitro-1H-indole

Abstract

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The novel compound, this compound, presents a unique combination of substituents poised for significant biological activity. The introduction of a nitro group at the C4 position, a feature known to confer anticancer properties in related nitroindoles, suggests a potential for oncological applications, likely through mechanisms such as G-quadruplex stabilization and induction of oxidative stress.[3][4] Concurrently, the presence of a chloro-substituent, a common feature in potent antimicrobial agents, implies a possible role in combating bacterial infections, particularly by inhibiting biofilm formation.[5][6] This guide synthesizes evidence from structurally related analogs to build a robust hypothesis for the dual anticancer and antimicrobial potential of this compound. We present a comprehensive, step-by-step experimental workflow designed to systematically investigate these predicted activities, from initial cytotoxicity and antimicrobial screening to in-depth mechanistic studies. This document serves as a foundational roadmap for researchers and drug development professionals seeking to explore the therapeutic promise of this novel halogenated nitroindole.

Introduction: The Indole Scaffold as a Privileged Structure

The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of medicinal chemistry, renowned for its prevalence in both natural products and synthetic pharmaceuticals.[2][7] Its unique electronic properties and versatile substitution patterns allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][8][9]

The subject of this guide, this compound, introduces two critical functional groups to this privileged scaffold:

-

C3-Chloro Group: Halogenation is a powerful strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Specifically, chlorine at the C3 position is expected to influence the electron distribution of the pyrrole ring, potentially enhancing interactions with target proteins and conferring antimicrobial properties.[5][10]

-

C4-Nitro Group: The electron-withdrawing nature of the nitro group fundamentally alters the indole's electronic character. In related 5- and 7-nitroindole derivatives, this group is crucial for their potent anticancer activities, often by enabling interactions with unique DNA structures like G-quadruplexes or by participating in intracellular redox cycling to generate cytotoxic reactive oxygen species (ROS).[3][4][11]

The specific arrangement of these substituents in this compound suggests a compelling, yet unexplored, profile of biological activity. This guide will therefore focus on building a predictive framework for its therapeutic potential based on established structure-activity relationships (SAR).

Rationale for Predicted Biological Activity: A Structure-Activity Relationship (SAR) Analysis

While no direct experimental data exists for this compound, a strong predictive case for its biological functions can be constructed by analyzing the activities of its structural relatives.

Predicted Anticancer Activity

The presence of the nitro group is the primary driver for the predicted anticancer effects. Research on substituted nitroindoles has identified several key mechanisms through which these compounds exert their antiproliferative effects.

-

Proposed Mechanism 1: c-Myc G-Quadruplex Stabilization: The c-Myc oncogene is a master regulator of cell proliferation and is overexpressed in many human cancers.[4] Its promoter region can form a non-canonical DNA structure known as a G-quadruplex (G4). Small molecules that bind to and stabilize this G4 structure can inhibit c-Myc transcription, leading to a downregulation of the c-Myc protein, cell cycle arrest, and apoptosis.[3][4] Numerous 5- and 7-nitroindole derivatives have been identified as potent c-Myc G4 binders.[3][11] It is hypothesized that this compound could adopt a similar binding mode.

-

Proposed Mechanism 2: Induction of Oxidative Stress: Nitroaromatic compounds are known to undergo enzymatic reduction in cells to form nitro radical anions. In the presence of oxygen, these radicals can be re-oxidized, creating a futile redox cycle that generates significant amounts of reactive oxygen species (ROS), such as superoxide anions.[3] This surge in intracellular ROS overwhelms the cell's antioxidant defenses, inducing oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[8][12] This mechanism is a known contributor to the anticancer activity of various indole derivatives.[3][8]

Predicted Antimicrobial and Antibiofilm Activity

The chloro-substitution on the indole ring is a key indicator of potential antimicrobial efficacy. Studies on chloroindoles have demonstrated significant activity against various pathogens, including uropathogenic Escherichia coli (UPEC).[5][6]

-

Proposed Mechanism: Virulence Factor Inhibition: Rather than direct bactericidal action, many modern antimicrobial strategies focus on disarming pathogens by inhibiting their virulence factors. Chloroindoles have been shown to be highly effective in this regard.[5][6] It is predicted that this compound could act by:

-

Inhibiting Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Chloroindoles can prevent biofilm formation at sub-inhibitory concentrations.[5][6]

-

Reducing Bacterial Motility: Swarming and swimming motilities are crucial for bacterial colonization and dissemination. Chloroindoles have been shown to abolish these motilities.[6][10]

-

Downregulating Virulence Genes: Key genes responsible for adhesion (e.g., fimbriae) and toxin production can be significantly downregulated by chloroindoles, rendering the bacteria less pathogenic.[5][13]

-

Proposed Experimental Workflow for Activity Validation

To systematically test the hypotheses outlined above, a multi-stage experimental workflow is proposed. This workflow is designed to first confirm the predicted biological activities and then to elucidate the underlying mechanisms of action.

Caption: Proposed experimental workflow for validating the biological activity of this compound.

Synthesis and Characterization

Protocol 3.1.1: Proposed Synthesis of this compound

-

Nitration of Indole: Start with commercially available 1H-indole. A regioselective nitration is required to obtain 4-nitro-1H-indole. This is often a challenging step due to the propensity for nitration at other positions. Non-acidic methods, such as using trifluoroacetyl nitrate generated in situ, may provide better regioselectivity.[14][16]

-

Protection of Indole Nitrogen: To prevent side reactions in the subsequent chlorination step, protect the nitrogen of 4-nitro-1H-indole with a suitable protecting group, such as a tosyl (Ts) or Boc group.

-

Chlorination: Treat the N-protected 4-nitroindole with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent (e.g., CCl₄ or CH₃CN) to introduce the chlorine atom at the C3 position.

-

Deprotection: Remove the N-protecting group under appropriate conditions (e.g., base for tosyl, acid for Boc) to yield the final product, this compound.

-

Purification and Characterization: Purify the final compound using column chromatography and confirm its structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening

The initial evaluation of anticancer potential involves determining the compound's cytotoxicity against a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., H9C2) to assess selectivity.[17]

Protocol 3.2.1: Cell Viability Assay (Alamar Blue)

-

Causality: This assay is the primary screen to determine if the compound has a cytotoxic or cytostatic effect on cancer cells and to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

-

Cell Seeding: Seed cancer cells and non-cancerous control cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium in the wells with the medium containing the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Alamar Blue Addition: Add Alamar Blue reagent (10% of the well volume) to each well and incubate for 2-4 hours.

-

Measurement: Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each cell line.

Table 1: Representative Table for Summarizing IC₅₀ Data

| Cell Line | Cancer Type | IC₅₀ (µM) for this compound | IC₅₀ (µM) for Positive Control (e.g., Doxorubicin) |

| HeLa | Cervical Cancer | Experimental Value | Experimental Value |

| MCF-7 | Breast Cancer | Experimental Value | Experimental Value |

| A549 | Lung Cancer | Experimental Value | Experimental Value |

| H9C2 | Normal Cardiomyoblast | Experimental Value | Experimental Value |

Mechanistic Investigation (Anticancer)

If significant and selective cytotoxicity is observed, the next phase is to investigate the proposed mechanisms of action.

Caption: Proposed dual mechanisms of anticancer action for this compound.

Protocol 3.3.1: Western Blot for c-Myc Expression

-

Causality: This experiment directly tests the hypothesis that the compound downregulates the c-Myc oncoprotein, which would be a direct consequence of G4-quadruplex stabilization.[3]

-

Cell Treatment: Treat HeLa cells (which have high c-Myc expression) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody against c-Myc overnight. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Incubate with a secondary HRP-conjugated antibody and visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression level of c-Myc compared to the control.

Protocol 3.3.2: ROS Detection Assay (DCFDA)

-

Causality: This assay validates the second proposed mechanism by directly measuring the generation of intracellular ROS following compound treatment.[12]

-

Cell Treatment: Seed HeLa cells in a black, clear-bottom 96-well plate. Treat the cells with the compound at various concentrations for a short period (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂) and an ROS scavenger (e.g., N-acetylcysteine) to confirm the specificity of the effect.[3]

-

Probe Loading: Wash the cells and incubate them with DCFDA probe (e.g., 10 µM) for 30 minutes in the dark.

-

Measurement: Wash the cells again to remove the excess probe and measure the fluorescence intensity (Ex/Em: 485/535 nm).

-

Analysis: An increase in fluorescence indicates a higher level of intracellular ROS.

In Vitro Antimicrobial Activity Screening

The compound should be screened against relevant pathogenic bacteria, such as uropathogenic E. coli (UPEC) and other nosocomial pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[5][6]

Protocol 3.4.1: Minimum Inhibitory Concentration (MIC) and Biofilm Inhibition Assay

-

Causality: This dual assay determines the concentration required to inhibit bacterial growth (MIC) and, more importantly, the sub-MIC concentration that can prevent biofilm formation, a key virulence trait.

-